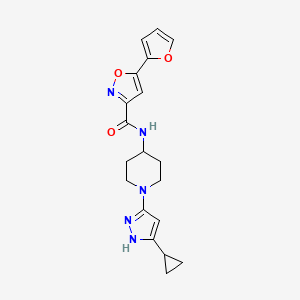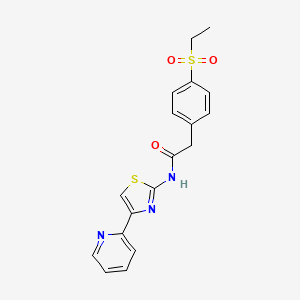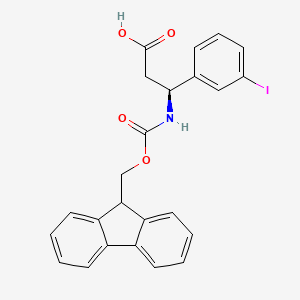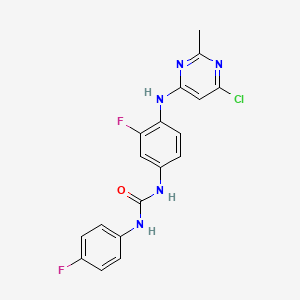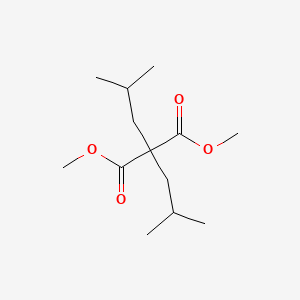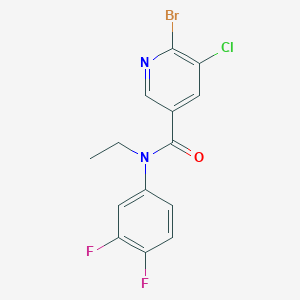
6-bromo-5-chloro-N-(3,4-difluorophenyl)-N-ethylpyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-bromo-5-chloro-N-(3,4-difluorophenyl)-N-ethylpyridine-3-carboxamide is a chemical compound that has been widely used in scientific research. It is a pyridine-based compound that has shown potential in various research applications, including in the field of cancer research.
Mecanismo De Acción
The mechanism of action of 6-bromo-5-chloro-N-(3,4-difluorophenyl)-N-ethylpyridine-3-carboxamide involves the inhibition of CK2, which is a serine/threonine kinase that plays a crucial role in various cellular processes. The inhibition of CK2 by this compound leads to the disruption of various cellular processes, including cell proliferation, differentiation, and apoptosis, which ultimately leads to the death of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include the inhibition of CK2, which leads to the disruption of various cellular processes. The compound has also shown potential as a therapeutic agent in the treatment of various types of cancer, including breast cancer, lung cancer, and leukemia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 6-bromo-5-chloro-N-(3,4-difluorophenyl)-N-ethylpyridine-3-carboxamide in lab experiments include its potential as a potent inhibitor of CK2, which makes it a promising therapeutic agent in the treatment of various types of cancer. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further research to determine its efficacy in vivo.
Direcciones Futuras
There are several future directions for the research on 6-bromo-5-chloro-N-(3,4-difluorophenyl)-N-ethylpyridine-3-carboxamide, including the development of more potent and selective inhibitors of CK2, the investigation of its efficacy in combination with other chemotherapeutic agents, and the determination of its efficacy in vivo. Additionally, further research is needed to determine the potential side effects and toxicity of this compound and to develop strategies to mitigate these effects. Overall, the research on this compound holds promise for the development of new and effective cancer therapies.
Métodos De Síntesis
The synthesis of 6-bromo-5-chloro-N-(3,4-difluorophenyl)-N-ethylpyridine-3-carboxamide involves a multi-step process that includes the reaction of 3,4-difluorobenzaldehyde with ethyl 2-aminonicotinate, followed by the reaction of the resulting compound with 5-bromo-2-chloropyridine-3-carboxylic acid. The final product is obtained through the reaction of the intermediate compound with N-ethyl-N-(3-dimethylaminopropyl)carbodiimide and 1-hydroxybenzotriazole.
Aplicaciones Científicas De Investigación
6-bromo-5-chloro-N-(3,4-difluorophenyl)-N-ethylpyridine-3-carboxamide has been extensively used in scientific research, particularly in the field of cancer research. It has shown potential as a potent inhibitor of the protein kinase CK2, which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. The compound has also shown potential as a therapeutic agent in the treatment of various types of cancer, including breast cancer, lung cancer, and leukemia.
Propiedades
IUPAC Name |
6-bromo-5-chloro-N-(3,4-difluorophenyl)-N-ethylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrClF2N2O/c1-2-20(9-3-4-11(17)12(18)6-9)14(21)8-5-10(16)13(15)19-7-8/h3-7H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXRHRCVJEHBHCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC(=C(C=C1)F)F)C(=O)C2=CC(=C(N=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrClF2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide](/img/structure/B2874496.png)
![6-[5-(4,6-Dimethylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2874498.png)
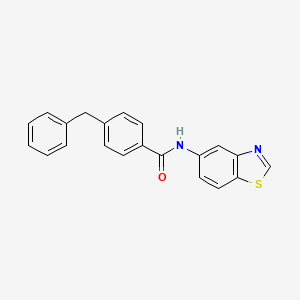
![N-(2-chlorobenzyl)-2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2874500.png)
![2-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-N-ethylpyrimidin-4-amine](/img/structure/B2874501.png)
![N-(3,4-dimethoxyphenethyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2874503.png)
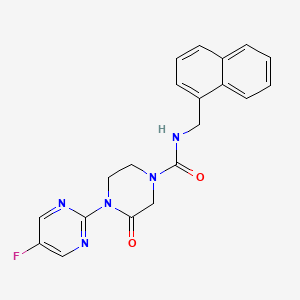
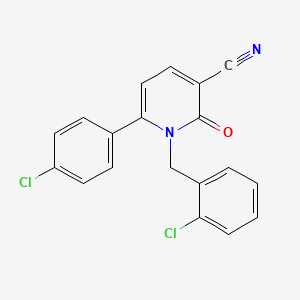
![1-(4-Fluorophenyl)sulfonyl-2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2874511.png)
